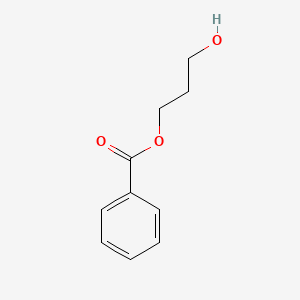

3-Hydroxypropyl benzoate

Description

Contextualization of 3-Hydroxypropyl Benzoate (B1203000) within Ester Chemistry

3-Hydroxypropyl benzoate is classified as a benzoate ester. Structurally, it is formed from the esterification of benzoic acid and 1,3-propanediol (B51772). vulcanchem.com This places it within a large family of compounds characterized by the presence of an ester functional group (R-COO-R').

A defining feature of this compound is its bifunctionality; it possesses both a terminal hydroxyl (-OH) group and an ester group. vulcanchem.com This dual functionality imparts a unique chemical reactivity to the molecule. The ester group is susceptible to hydrolysis under acidic or basic conditions, and can undergo transesterification with other alcohols. vulcanchem.com The hydroxyl group, on the other hand, can participate in reactions such as oxidation to form aldehydes or carboxylic acids, and further esterification. vulcanchem.com This combination of reactive sites makes this compound a versatile building block in organic synthesis. vulcanchem.com

The compound's structure, featuring a benzoate group attached to a 3-hydroxypropyl chain, results in a balance of lipophilic and hydrophilic characteristics. vulcanchem.com This amphiphilic nature influences its solubility and potential applications in various formulations.

Scope and Significance of Academic Research on this compound

Academic research on this compound, while not as extensive as for some other esters, is significant due to its role as a versatile chemical intermediate. Its bifunctional nature allows it to serve as a linker or spacer in the synthesis of more complex molecules. vulcanchem.com The benzoate group can also act as a protecting group for one of the hydroxyl groups of 1,3-propanediol, enabling selective chemical modifications at the other hydroxyl site. vulcanchem.com

The compound and its derivatives are subjects of study in several key areas, including polymer chemistry and medicinal chemistry. In polymer science, the hydroxyl group allows for the incorporation of this compound into polymer chains, potentially modifying the physical properties of the resulting materials. vulcanchem.com In medicinal chemistry, its structure is considered valuable for designing molecules with a balance of hydrophilic and lipophilic properties. vulcanchem.com

Overview of Key Research Areas Pertaining to this compound

The primary areas of academic and applied research involving this compound and its derivatives include:

Organic Synthesis: Its use as a foundational molecule or intermediate is a central theme. Research explores its utility in constructing more complex chemical architectures. vulcanchem.com For instance, derivatives of this compound have been synthesized and studied for their potential biological activities. mdpi.comnih.gov

Polymer Chemistry: The ability of the hydroxyl group to be incorporated into polymer backbones is an area of interest. vulcanchem.com Research in this domain investigates how the inclusion of the benzoate moiety can influence the properties of polymers.

Medicinal and Pharmaceutical Chemistry: The compound serves as a scaffold in the design of new molecules with potential therapeutic applications. vulcanchem.com For example, complex derivatives of this compound are key intermediates in the synthesis of some pharmaceutical agents. sciforum.netresearchgate.net

Analytical Chemistry: The development of analytical methods, such as chromatography, for the identification and quantification of this compound and its derivatives is crucial for quality control and research purposes. nist.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 6946-99-2 |

| IUPAC Name | This compound |

| Synonyms | 1,3-Propanediol monobenzoate, 3-(Benzoyloxy)-1-propanol |

| Density | 1.349 g/cm³ |

| LogP | 1.22580 |

| Polar Surface Area | 46.53 Ų |

Data sourced from various chemical databases. vulcanchem.comnist.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

6946-99-2 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

3-hydroxypropyl benzoate |

InChI |

InChI=1S/C10H12O3/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |

InChI Key |

BZISNWGGPWSXTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCCCO |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCO |

Other CAS No. |

6946-99-2 |

Synonyms |

1-O-benzoyl-1,3-propanediol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxypropyl Benzoate and Its Derivatives

Direct Esterification Approaches to 3-Hydroxypropyl Benzoate (B1203000) Synthesis

The most direct and conventional method for synthesizing 3-hydroxypropyl benzoate is the Fischer-Speier esterification of benzoic acid with 1,3-propanediol (B51772). vulcanchem.com This equilibrium-driven process typically involves heating the reactants, often in the presence of an acid catalyst, while removing the water generated as a byproduct to shift the equilibrium towards the product.

Catalyst Systems for Direct Esterification (e.g., Brønsted or Lewis Acids)

A variety of catalyst systems have been employed to facilitate the direct esterification of benzoic acid with alcohols, which are applicable to the synthesis of this compound. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the alcohol.

Homogeneous Brønsted Acids: Traditional mineral acids such as concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts for this transformation.

Heterogeneous and Solid Acid Catalysts: To simplify catalyst removal and product purification, solid acid catalysts are frequently used. Examples include ion-exchange resins like Amberlyst-15. dergipark.org.tr Supported catalysts, such as iron oxide nanoparticles on mesoporous silica (B1680970) (FeNP@SBA-15), have demonstrated high efficiency, with the Lewis acidic nature of the iron species activating the carbonyl group. nih.gov

Lewis Acid Catalysts: Metal-based Lewis acids are also effective. A patented process for producing polyesters from 1,3-propanediol utilizes a catalyst system comprising tin and titanium compounds. google.com

Deep Eutectic Solvents (DES): Emerging "green" catalyst systems include deep eutectic solvents. A DES formed from p-toluene sulfonic acid (a Brønsted acid) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has been shown to act as both a solvent and a catalyst for the esterification of benzoic acid with various alcohols, achieving high conversions. dergipark.org.tr

The table below summarizes various catalyst systems used for the esterification of benzoic acid.

| Catalyst System | Catalyst Type | Typical Reaction Conditions | Key Findings | Reference(s) |

| H₂SO₄ | Homogeneous Brønsted Acid | Reflux, 4-6 hours | Standard, effective method for direct esterification. | |

| FeNP@SBA-15 | Heterogeneous Lewis Acid | Reflux (Methanol), 6 hours | High yield (99%) with low catalyst loading (0.1 mol%); reusable for up to 10 runs. | nih.gov |

| p-TSA/BTEAC DES | Homogeneous Brønsted Acid | 75°C | Acts as both solvent and catalyst; achieved 87.8% conversion with butanol. | dergipark.org.tr |

| Amberlyst-15 | Heterogeneous Brønsted Acid | 75°C | Lower activity compared to DES and ionic liquids under tested conditions. | dergipark.org.tr |

| Tin/Titanium | Heterogeneous Lewis Acid | High Temperature | Effective for producing esters and polyesters from 1,3-propanediol. | google.com |

Optimization of Reaction Parameters and Yield

The yield of this compound in direct esterification is highly dependent on reaction parameters. Key variables that are typically optimized include temperature, catalyst loading, and the molar ratio of reactants.

Temperature: Increasing the reaction temperature generally increases the reaction rate. For instance, in the esterification of benzoic acid catalyzed by a deep eutectic solvent, raising the temperature from 55°C to 75°C significantly increased the conversion. dergipark.org.tr

Reactant Molar Ratio: Utilizing an excess of one reactant, typically the more cost-effective or easily removable one (in this case, 1,3-propanediol), can drive the equilibrium toward the formation of the monoester and minimize the formation of the diester, 1,3-propanediyl dibenzoate. Molar ratios of 1,3-propanediol to acid in the range of 1.1:1 to 2.2:1 are often preferred. google.com

Catalyst Loading: The amount of catalyst is a critical parameter. For supported iron oxide nanoparticles, an optimal loading was found to be 0.1 mol% for the esterification of benzoic acid with methanol (B129727). nih.gov

Water Removal: Continuous removal of water, often by azeotropic distillation using a Dean-Stark apparatus, is crucial for achieving high yields in this equilibrium-limited reaction. google.com

Transesterification Routes to this compound

Transesterification offers an alternative pathway to this compound, involving the reaction of an existing benzoate ester (e.g., methyl benzoate or ethyl benzoate) with 1,3-propanediol. This method is advantageous when the starting ester is readily available or when milder reaction conditions are required.

Catalytic Transesterification Mechanisms

The mechanism of transesterification depends on the catalyst employed, which can be acid, base, or organocatalytic in nature.

Acid-Catalyzed Mechanism: Under acidic conditions, the mechanism is analogous to direct esterification. The catalyst protonates the carbonyl oxygen of the starting ester, activating it for nucleophilic attack by 1,3-propanediol. A tetrahedral intermediate is formed, which then collapses, eliminating the original alcohol (e.g., methanol) to yield this compound. libretexts.org

Organocatalytic Mechanism: N-Heterocyclic Carbenes (NHCs) are powerful organocatalysts for transesterification. researchgate.net The NHC acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester to form a highly reactive acyl-imidazolium intermediate (analogous to a Breslow intermediate). This intermediate is then readily attacked by the alcohol (1,3-propanediol) to release the product and regenerate the NHC catalyst. Other organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclododecene (TBD) can also catalyze the reaction, often through a mechanism involving activation of the alcohol nucleophile. nih.govacs.org

Substrate Scope and Selectivity Considerations

A key challenge in the synthesis of this compound is achieving high selectivity for the monoester over the diester.

Substrate Control: Using a large excess of the diol (1,3-propanediol) favors the statistical formation of the mono-substituted product. libretexts.org

Catalyst Control: The choice of catalyst can influence selectivity. Lipase-catalyzed transesterification, for example, can exhibit high selectivity due to the specific binding of substrates within the enzyme's active site. researchgate.net In the transesterification of methyl benzoate with various alcohols, N-heterocyclic carbene catalysts have been shown to selectively acylate primary alcohols over secondary alcohols. researchgate.net This inherent selectivity is beneficial when reacting with a diol like 1,3-propanediol, which contains two identical primary hydroxyl groups, though it does not differentiate between them.

Chemoselectivity: In reactions involving diols, the primary hydroxyl groups of 1,3-propanediol are generally more reactive than secondary hydroxyl groups under many catalytic conditions, a factor that is critical when synthesizing more complex hydroxypropyl benzoate derivatives.

Synthesis of Chiral this compound Analogs

While this compound itself is achiral, significant research has focused on the enantioselective synthesis of its chiral analogs, such as (R)- or (S)-2,3-dihydroxypropyl benzoate. These chiral building blocks are valuable in medicinal chemistry and materials science.

An advanced and highly enantioselective method involves the oxidative esterification of aldehydes with chiral epoxides, catalyzed by an N-Heterocyclic Carbene (NHC). beilstein-journals.org This strategy has been successfully applied to produce phthalimido-protected chiral hydroxypropyl benzoates. beilstein-journals.orgresearchgate.net

The key steps of this synthesis are:

Intermediate Formation: A chiral phthalimido-epoxide, such as (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, is used as the chiral starting material. This is prepared from (S)-glycidol. beilstein-journals.org

NHC-Catalyzed Oxidative Esterification: The NHC catalyst first reacts with an aldehyde (e.g., benzaldehyde) to form a Breslow intermediate. This intermediate then participates in the ring-opening of the chiral epoxide. beilstein-journals.org

Product Formation: The reaction, typically run in a solvent like N-methylpyrrolidone (NMP) with a base such as DBU, yields the desired chiral ester, for example, (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate. researchgate.net

This method is notable for its high yields and excellent enantioselectivity, with enantiomeric excess (ee) values often exceeding 98%. No erosion of chiral purity is typically observed during the process. beilstein-journals.org

The table below outlines the reaction for this advanced chiral synthesis.

| Product | Starting Materials | Catalyst/Reagents | Solvent | Temp. | Time | Yield | Reference(s) |

| (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate | (S)-Phthalimido-epoxide, Benzaldehyde | NHC (0.25 equiv), DBU (0.4 equiv) | NMP | 85–90°C | 4–5 h | 68% | researchgate.net |

This NHC-catalyzed approach represents a state-of-the-art method for accessing enantiomerically pure hydroxypropyl benzoate derivatives, showcasing the power of modern organocatalysis in complex asymmetric synthesis. beilstein-journals.org

Enantioselective Synthetic Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For derivatives of this compound, where the hydroxyl group is attached to a chiral carbon, achieving high enantiomeric purity is a significant synthetic challenge. Strategies often involve enzymatic resolutions, asymmetric reductions, or the use of chiral building blocks.

A notable example, while concerning a more complex derivative, illustrates the principles of enantioselective synthesis. In the production of an intermediate for the anti-asthma drug Montelukast, (S,E)-2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)-benzoate, a key step is the asymmetric reduction of a ketone to form the chiral hydroxyl group. One method utilizes (-)-β-chlorodiisopinocampheylborane ((–)-DIP-Cl) as a chiral reducing agent to achieve the desired (S)-configuration. pharmtech.com An improved, biocatalytic approach employs a ketoreductase enzyme, which offers high enantioselectivity under milder conditions. pharmtech.com

Another advanced method involves the oxidative esterification of aldehydes. Research has demonstrated a highly enantioselective synthesis of N-(2,3-dihydroxypropyl)arylamides, which proceeds through a phthalimido-protected chiral hydroxypropyl benzoate intermediate. d-nb.infobeilstein-journals.org The key step is the ring-opening of a chiral epoxide catalyzed by a nitrogen heterocyclic carbene (NHC). This process yields the chiral ester with high enantioselectivity, and the chiral integrity is maintained throughout subsequent transformations. d-nb.infobeilstein-journals.org

Table 1: Comparison of Enantioselective Methods for Chiral Hydroxypropyl Benzoate Derivatives

| Method | Key Reagent/Catalyst | Substrate Example | Key Feature | Source(s) |

| Asymmetric Reduction | (-)-DIP-Chloride | Ketone precursor to a Montelukast intermediate | Stoichiometric chiral reagent | pharmtech.com |

| Biocatalytic Reduction | Ketoreductase (KRED) Enzyme | Ketone precursor to a Montelukast intermediate | High enantioselectivity, green process | pharmtech.com |

| Oxidative Esterification | Nitrogen Heterocyclic Carbene (NHC) | Chiral Phthalimido-epoxide + Benzaldehyde | Forms chiral ester from epoxide; high enantiomeric excess | d-nb.infobeilstein-journals.org |

| Mitsunobu Inversion | Diethylazodicarboxylate (DEAD), PPh₃ | 2(R)-alcohol | Inverts stereocenter to desired 2(S)-alcohol | acs.org |

Diastereoselective Approaches

Diastereoselective synthesis becomes relevant for derivatives of this compound that contain multiple stereocenters. The goal is to control the relative configuration of these centers. Such strategies often rely on substrate control, where the existing chirality in the molecule directs the stereochemical outcome of a new stereocenter, or reagent control, where a chiral reagent selectively forms one diastereomer.

A dehydrative annulation strategy using a Mitsunobu-type reaction has been successfully employed for the construction of an octahydroindolizine (B79230) framework, a precursor to various alkaloids. researchgate.net This multi-step synthesis starts from a chiral material and proceeds through a piperidine (B6355638) intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol, which contains multiple stereocenters. The cyclization step is highly diastereoselective, demonstrating how intramolecular reactions can be used to forge complex cyclic structures with precise stereochemical control. researchgate.net

In another context, the synthesis of (3R,5R)-γ-hydroxypiperazic acid, a component of bioactive peptides, utilizes a diastereoselective enolate hydroxylation reaction. nsf.gov This approach installs a hydroxyl group with high selectivity relative to an existing stereocenter in the molecule, showcasing a powerful method for controlling diastereomeric outcomes in acyclic systems. nsf.gov While not directly synthesizing this compound, these examples highlight the advanced strategies available for controlling stereochemistry in molecules containing a hydroxypropyl or similar moiety, which are applicable to its more complex derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of esters like this compound focuses on reducing waste, minimizing energy consumption, and using less hazardous materials. pcc.euedu.krd These goals are achieved through the development of solvent-free reaction conditions, the use of sustainable and recyclable catalysts, and the adoption of energy-efficient technologies.

Solvent-Free Reactions and Alternative Solvents

Traditional esterification often uses volatile organic solvents to facilitate the reaction and remove water by-products. Green alternatives aim to eliminate or replace these solvents.

Solvent-free synthesis has been effectively demonstrated for benzoates using immobilized lipases. nih.gov Lipase (B570770) B from Candida antarctica (Novozym 435) can catalyze the transesterification of methyl benzoates with various alcohols in the absence of any solvent, often with higher activity than direct esterification. nih.gov Similarly, the synthesis of propyl benzoate has been achieved in a solvent-free system using an immobilized lipase from Candida cylindracea. researchgate.net

Alternative solvents provide another avenue for greener synthesis.

Deep Eutectic Solvents (DES): A deep eutectic solvent formed from p-toluene sulfonic acid (p-TSA) and benzyl tri-ethyl ammonium chloride (BTEAC) has been used as a dual solvent-catalyst for the esterification of benzoic acid with various alcohols, including ethanol (B145695) and butanol. dergipark.org.tr This method achieved high conversions (up to 88.4%) without the need for traditional organic solvents. The DES can often be separated and reused. dergipark.org.tr

Excess Reactant as Solvent: In the esterification of benzoic acid with glycerol (B35011) (1,2,3-propanetriol), using a large excess of glycerol allows it to act as both a reactant and the solvent medium. This approach, combined with a heterogeneous catalyst like Amberlyst-15, leads to high selectivity for the desired monobenzoate product. researchgate.net

Table 2: Green Approaches to Benzoate Ester Synthesis

| Method | Catalyst | Alcohol | Solvent | Temperature (°C) | Conversion (%) | Source(s) |

| Heterogeneous Catalysis | Deep Eutectic Solvent | Ethanol | None (DES acts as solvent) | 75 | 88.4 | dergipark.org.tr |

| Heterogeneous Catalysis | Amberlyst-15 | Ethanol | None | 75 | 6.9 | dergipark.org.tr |

| Heterogeneous Catalysis | Amberlyst-15 | Glycerol | Glycerol (reactant) | Not specified | ~70 | researchgate.net |

| Biocatalysis | Novozym 435 | Long-chain alcohols | None (in vacuo) | Not specified | High | nih.gov |

Sustainable Catalysis and Energy Efficiency

Sustainable catalysis and energy efficiency are cornerstones of green chemistry, aiming to replace hazardous stoichiometric reagents with recyclable catalysts and to minimize the energy footprint of chemical processes. pcc.euacs.org

Sustainable Catalysis: The move from homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate, to solid heterogeneous catalysts is a key green strategy.

Ion-Exchange Resins: Acidic resins such as Amberlyst-15 have been studied as catalysts for the esterification of benzoic acid. dergipark.org.trresearchgate.net These solid catalysts can be easily filtered from the reaction mixture and potentially reused, reducing waste and simplifying purification.

Enzymatic Catalysis: Lipases are highly selective, operate under mild conditions, and are biodegradable. acs.org Their use in the solvent-free synthesis of benzoates exemplifies a sustainable catalytic approach. nih.govresearchgate.net

Deep Eutectic Solvents (DES): As mentioned, certain DES can function as recyclable catalysts, offering a two-in-one solution that avoids traditional catalysts and solvents. dergipark.org.tr

Energy Efficiency: A major focus of energy efficiency is to lower reaction temperatures or shorten reaction times.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform volumetric heating, drastically reducing reaction times compared to conventional heating methods. ijsdr.org In the synthesis of methyl benzoate, using microwave energy achieved 99.99% conversion in just 10 minutes, whereas conventional heating required much longer periods for lower conversion rates. researchgate.net This rapid heating minimizes energy consumption and can improve product selectivity. ijsdr.orgresearchgate.netresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Butyl Benzoate

| Heating Method | Reaction Time | Product Purity (by TLC, Rf value) | Key Advantage | Source(s) |

| Conventional Heating | 45 minutes | 0.71 | Standard laboratory procedure | ijsdr.org |

| Microwave Synthesis | 6 minutes | 0.79 | Energy and time saving, higher purity | ijsdr.org |

Novel Synthetic Approaches and Emerging Technologies

The production of this compound can benefit from emerging technologies that offer enhanced control, safety, and scalability over traditional batch manufacturing. Flow chemistry, in particular, represents a significant technological advancement for esterification reactions.

Flow Chemistry Applications in this compound Production

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers numerous advantages over batch processing for esterification reactions. interchim.com

Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time, which significantly minimizes the risks associated with exothermic reactions or the handling of hazardous reagents. mdpi.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control and preventing the formation of hot spots that can lead to side products. mdpi.comnih.gov

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is more predictable than scaling up batch reactors. interchim.comacs.org

High-Pressure/High-Temperature Conditions: Flow systems can be easily pressurized, allowing solvents to be heated far beyond their atmospheric boiling points. interchim.com This can dramatically accelerate reaction rates. For example, the esterification of benzoic acid with ethanol showed no product formation below 200°C in batch, but in a flow reactor under supercritical conditions, an 87% yield was achieved in only 12 minutes. nih.gov

Studies on the direct esterification of benzoic acid with various alcohols in continuous flow microwave reactors have demonstrated the ability to achieve high conversions in short residence times. colab.wsresearchgate.net For instance, high yields of esters were obtained at temperatures of 140–160°C with residence times of only a few minutes. researchgate.net

Table 4: Representative Data for Benzoic Acid Esterification in a Continuous Flow Reactor

| Alcohol | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Source(s) |

| Methanol | 140 | 0.35 | 10.0 | 97 | researchgate.net |

| Ethanol | 140 | 0.35 | 10.0 | 95 | researchgate.net |

| 1-Propanol | 140 | 0.35 | 10.0 | 95 | researchgate.net |

| 1-Butanol | 160 | 0.25 | 14.0 | 97 | researchgate.net |

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced product purity. ijnrd.org This approach utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid rise in temperature and a significant rate enhancement. ijnrd.orgrasayanjournal.co.in The application of microwave technology to esterification reactions, a cornerstone of organic synthesis, has been particularly successful. scholarsresearchlibrary.com

The synthesis of this compound via microwave-assisted esterification of benzoic acid with 1,3-propanediol represents a modern, efficient, and green chemistry approach. ijnrd.org While direct literature specifically detailing the microwave synthesis of this compound is limited, extensive research on the microwave-assisted esterification of benzoic acid and its derivatives with various alcohols provides a strong foundation for this method. colab.wsusm.mymdpi.com

The reaction typically involves heating a mixture of benzoic acid and an excess of 1,3-propanediol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, within a sealed microwave reactor. scholarsresearchlibrary.comusm.my The use of a sealed vessel allows the reaction to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction rate. usm.my

Research on similar systems has demonstrated the efficiency of this method. For instance, the esterification of benzoic acid with n-propanol under microwave irradiation in the presence of concentrated sulfuric acid yields propyl benzoate in a significantly reduced reaction time of just 6 minutes. scholarsresearchlibrary.com Similarly, the synthesis of ethyl-4-fluoro-3-nitro benzoate from 4-fluoro-3-nitro benzoic acid and ethanol under microwave conditions at 130°C was optimized to a 15-minute reaction time. usm.my

The general conditions for microwave-assisted esterification of benzoic acid derivatives often involve temperatures ranging from 110-150°C and irradiation times from a few minutes to half an hour. usm.my The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com

The synthesis of derivatives has also benefited from microwave assistance. For example, the final step in the synthesis of certain quaternary ammonium salts of 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates was transitioned to microwave synthesis. This change resulted in a dramatic increase in yield from 22% to 70% and a reduction in reaction time from 10 hours to just 1 hour. mdpi.com

Below is a table summarizing typical conditions and findings from related microwave-assisted esterification reactions, which can inform the synthesis of this compound.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzoic acid, n-Propanol | Conc. H₂SO₄ | - | - | 6 min | - | scholarsresearchlibrary.com |

| 4-Fluoro-3-nitro benzoic acid, Ethanol | Conc. H₂SO₄ | Ethanol | 130 | 15 min | Good | usm.my |

| p-Methoxy benzoic acid, Methanol | Conc. H₂SO₄ | Methanol | 61-62 | 2.5 min | 90 | mdpi.com |

| Tertiary amines, 2-Iodopropane | - | Chlorobenzene | - | 1 h | 70 | mdpi.com |

These findings underscore the potential of microwave-assisted synthesis as a rapid, efficient, and high-yield method for producing this compound and its derivatives. The significant reduction in reaction time and the potential for improved yields make it an attractive alternative to conventional heating methods.

Mechanistic Investigations and Chemical Transformations of 3 Hydroxypropyl Benzoate

Hydrolytic Stability and Degradation Pathways

The stability of the ester bond in 3-hydroxypropyl benzoate (B1203000) is a critical determinant of its persistence and degradation. Hydrolysis, the cleavage of this bond by water, can be catalyzed by either acids or bases, each proceeding through distinct mechanistic pathways.

Under acidic conditions, the hydrolysis of 3-hydroxypropyl benzoate is expected to proceed via the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). cdnsciencepub.comchemistrysteps.com This pathway is a multi-step equilibrium process. chemistrysteps.comyoutube.com

The mechanism initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following this, a proton is transferred from the newly added hydroxyl group to the oxygen of the original 3-hydroxypropoxy group. youtube.com This proton transfer converts the alkoxy group into a good leaving group (1,3-propanediol). The process concludes with the elimination of the neutral 1,3-propanediol (B51772) molecule and the reformation of the carbonyl group, which, after deprotonation by a water molecule, yields benzoic acid and regenerates the acid catalyst. libretexts.orgchemguide.co.uk

Table 1: Key Steps in the AAC2 Hydrolysis of this compound

| Step | Description | Reactants | Products |

| 1 | Protonation | This compound, H₃O⁺ | Protonated ester |

| 2 | Nucleophilic Attack | Protonated ester, H₂O | Tetrahedral intermediate |

| 3 | Proton Transfer | Tetrahedral intermediate | Isomeric tetrahedral intermediate |

| 4 | Elimination | Isomeric tetrahedral intermediate | Benzoic acid (protonated), 1,3-Propanediol |

| 5 | Deprotonation | Benzoic acid (protonated), H₂O | Benzoic acid, H₃O⁺ |

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound follows a different mechanism known as the BAC2 pathway (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). nih.gov Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the strong base. chemistrysteps.com

The reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.org This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. nih.gov Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and eliminating the 3-hydroxypropoxide anion as the leaving group. libretexts.org In the final, rapid step, the alkoxide anion deprotonates the newly formed benzoic acid, yielding a benzoate salt and 1,3-propanediol. chemistrysteps.com

Table 2: Comparative Half-Lives for Base-Catalyzed Hydrolysis of Benzoate Esters

| Compound | Alkyl Group | Half-Life (t₁/₂) in min |

| Methyl benzoate | -CH₃ | 14 |

| Ethyl benzoate | -CH₂CH₃ | 14 |

| n-Propyl benzoate | -CH₂CH₂CH₃ | 19 |

| n-Butyl benzoate | -CH₂CH₂CH₂CH₃ | 21 |

| Data sourced from a comparative study on homologous esters under standardized base-hydrolysis conditions. nih.gov |

Oxidative Transformations of this compound

The presence of two oxidizable sites—the primary hydroxyl group and the aromatic ring—allows for distinct oxidative transformations depending on the reagents and conditions employed.

The primary alcohol functional group in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid without affecting the benzoate ester or the aromatic ring. organic-chemistry.org The choice of oxidant is crucial for controlling the extent of the oxidation.

Mild oxidizing agents are used to convert the primary alcohol to an aldehyde, yielding 3-oxopropyl benzoate. Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidations are effective for this transformation. organic-chemistry.org Another highly selective method involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.orgnih.gov These methods are valued for their high yields and for preventing overoxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol directly to a carboxylic acid, resulting in the formation of 2-(carboxy)ethyl benzoate.

Table 3: Potential Products from Selective Oxidation of the Hydroxyl Group

| Reagent/Method | Product | Functional Group Formed |

| PCC, Swern, Dess-Martin, TEMPO | 3-Oxopropyl benzoate | Aldehyde |

| KMnO₄, CrO₃ | 2-(Carboxy)ethyl benzoate | Carboxylic Acid |

The aromatic ring of this compound is generally resistant to oxidation under typical laboratory conditions. rsc.org The benzoate ester group is electron-withdrawing, which deactivates the ring towards electrophilic attack, including oxidative processes. Strong oxidizing agents that might attack an activated aromatic ring are more likely to cleave the side chain or cause decomposition. unizin.orgpressbooks.pub

However, certain biological systems employ enzymatic pathways for the oxidation of aromatic compounds. For instance, microbial oxidation can introduce hydroxyl groups onto the benzene (B151609) ring. rsc.org While not a standard synthetic transformation, this highlights that the ring is not entirely inert, though its chemical oxidation requires harsh conditions and often lacks selectivity.

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. chemistrysteps.com Therefore, direct displacement of the -OH group in this compound by a nucleophile via an SN2 or SN1 reaction does not readily occur. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group.

A common and effective strategy involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.com This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270). chemistrysteps.com In this reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing a chloride ion. The pyridine serves to neutralize the HCl byproduct. chemistrysteps.com

The resulting 3-(tosyloxy)propyl benzoate or 3-(mesyloxy)propyl benzoate contains an excellent leaving group (tosylate or mesylate), as the negative charge is stabilized by resonance over the sulfonate group. libretexts.org This intermediate can then readily undergo an SN2 reaction with a wide variety of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻), leading to the displacement of the sulfonate group and the formation of a new carbon-nucleophile bond. nih.gov This two-step sequence allows for the efficient conversion of the terminal hydroxyl group into numerous other functionalities.

Table 4: Two-Step Nucleophilic Substitution of the Hydroxyl Group

| Step | Reaction | Reagents | Intermediate/Product | Leaving Group |

| 1 | Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(Tosyloxy)propyl benzoate | Cl⁻ |

| 2 | Substitution | Sodium cyanide (NaCN) | 3-Cyanopropyl benzoate | Tosylate (TsO⁻) |

Formation of Ether Derivatives

The hydroxyl group of this compound can undergo etherification through various synthetic routes, most notably the Williamson ether synthesis. This reaction proceeds via an S\textsubscript{N}2 mechanism, where the hydroxyl group is first deprotonated by a strong base to form an alkoxide ion. This nucleophilic alkoxide then attacks an alkyl halide, resulting in the formation of an ether and a salt byproduct.

The general mechanism involves the following steps:

Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group of this compound, creating a 3-(sodiooxy)propyl benzoate intermediate.

Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion.

This process is efficient for primary alkyl halides. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions, such as elimination.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 3-Methoxypropyl benzoate |

| This compound | Ethyl bromide | Potassium tert-butoxide | Dimethylformamide (DMF) | 3-Ethoxypropyl benzoate |

| This compound | Benzyl (B1604629) chloride | Sodium hydroxide (NaOH) | Dichloromethane (DCM) / Water (Phase Transfer Catalysis) | 3-(Benzyloxy)propyl benzoate |

Esterification with Other Carboxylic Acids

The primary hydroxyl group of this compound can be further esterified by reaction with another carboxylic acid or its derivative, such as an acyl chloride or anhydride. The most common laboratory method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H\textsubscript{2}SO\textsubscript{4}).

The Fischer esterification is an equilibrium-controlled process. The mechanism involves:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the reacting carboxylic acid, enhancing its electrophilicity.

Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is subsequently eliminated.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen of the newly formed ester, regenerating the acid catalyst.

To drive the equilibrium towards the product, an excess of one of the reactants (usually the carboxylic acid or the alcohol) is used, or the water formed during the reaction is removed, for instance, by azeotropic distillation.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| This compound | Acetic acid | Sulfuric acid | Reflux | 3-(Acetyloxy)propyl benzoate |

| This compound | Propanoic acid | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | 3-(Propanoyloxy)propyl benzoate |

| This compound | Butyryl chloride | Pyridine | Room Temperature | 3-(Butanoyloxy)propyl benzoate |

Electrophilic Aromatic Substitution on the Benzoate Ring

The benzoate ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester group (-COOR). The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. Consequently, harsher reaction conditions are generally required compared to benzene. The ester group acts as a meta-director, guiding incoming electrophiles to the positions meta to the point of attachment. This is because the resonance structures of the sigma complex intermediate show that substitution at the ortho and para positions would place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group.

Halogenation Reactions

The halogenation of the benzoate ring, such as bromination or chlorination, requires the presence of a Lewis acid catalyst (e.g., FeBr\textsubscript{3} or AlCl\textsubscript{3}) to generate a sufficiently strong electrophile. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution, with the major product being the meta-substituted halogenated derivative.

For example, in the bromination of this compound, the bromine molecule is polarized by the Lewis acid, creating a potent electrophile that is then attacked by the deactivated benzene ring, leading predominantly to 3-Hydroxypropyl 3-bromobenzoate.

Nitration and Sulfonation

Nitration of the benzoate ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO\textsubscript{2}\textsuperscript{+}). As with other electrophilic substitutions on this system, the nitration occurs primarily at the meta position. Studies on the nitration of similar alkyl benzoates, such as ethyl benzoate, have shown that the product distribution is approximately 73% meta, 22% ortho, and 5% para.

Sulfonation is carried out using fuming sulfuric acid (H\textsubscript{2}SO\textsubscript{4} containing dissolved SO\textsubscript{3}). The electrophile in this reaction is sulfur trioxide (SO\textsubscript{3}). The reaction is reversible and leads to the formation of the meta-sulfonated product, 3-Hydroxypropyl 3-sulfobenzoate.

| Reaction | Reagents | Major Product |

| Bromination | Br\textsubscript{2}, FeBr\textsubscript{3} | 3-Hydroxypropyl 3-bromobenzoate |

| Chlorination | Cl\textsubscript{2}, AlCl\textsubscript{3} | 3-Hydroxypropyl 3-chlorobenzoate |

| Nitration | HNO\textsubscript{3}, H\textsubscript{2}SO\textsubscript{4} | 3-Hydroxypropyl 3-nitrobenzoate |

| Sulfonation | SO\textsubscript{3}, H\textsubscript{2}SO\textsubscript{4} | 3-Hydroxypropyl 3-sulfobenzoate |

Radical Reactions Involving this compound

While the primary reactivity of this compound is centered around its functional groups, the potential for its involvement in radical reactions, particularly as an initiator for polymerization, is an area of mechanistic interest. This often relates to the stability of radicals that can be formed from the molecule.

Polymerization Initiation Mechanisms

Certain benzoate derivatives can function as initiators in radical polymerization, typically through photolytic or thermal cleavage. For instance, compounds containing a benzoyl moiety, similar to that in this compound, can act as photoinitiators. Upon absorption of UV light, these molecules can undergo cleavage to generate free radicals.

In the context of photoinitiation, a molecule like this compound is not a classic Type I (cleavage) or Type II (hydrogen abstraction) photoinitiator itself. However, the benzoate structure is a key component of many well-known initiators. For example, benzoin (B196080) and its derivatives, which are Type I photoinitiators, generate benzoyl radicals upon photolysis. While this compound does not have the specific structure to undergo the same efficient cleavage, under high-energy conditions, homolytic cleavage of bonds could occur, though this is not a common or efficient pathway for initiating polymerization.

A more relevant connection is with thermal initiators like benzoyl peroxide. Benzoyl peroxide decomposes upon heating to form two benzoyloxy radicals, which can then decarboxylate to form phenyl radicals. These radicals can then initiate the polymerization of monomers. While this compound itself is not a peroxide, its structural relation to these initiators highlights the potential for the benzoate group to be part of molecules designed for radical initiation. The presence of the hydroxyl group in this compound could potentially influence radical reactions through hydrogen abstraction, but it is not typically employed as a primary radical initiator.

Controlled Radical Polymerization Strategies

While this compound itself is not a monomer amenable to radical polymerization, its structural motifs, specifically the hydroxyl and benzoate functionalities, are of significant interest in polymer chemistry. For the purpose of discussing controlled radical polymerization (CRP), we will consider a hypothetical vinyl monomer, such as an acrylate (B77674) or methacrylate (B99206) derivative, that incorporates the this compound structure. The application of CRP techniques to such a monomer would enable the synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distributions (polydispersity), and complex architectures. The primary CRP methods applicable would be Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).

The presence of a hydroxyl group in a monomer can influence the polymerization kinetics, potentially through hydrogen bonding, which can affect the reactivity of the propagating radical. mdpi.com Similarly, the benzoate group, being aromatic, can also have electronic effects on the polymerization process.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and widely used CRP technique that is tolerant of a variety of functional groups, including hydroxyls. ijpras.com For a hypothetical methacrylate monomer derived from this compound, a typical ATRP setup would involve a transition metal catalyst, commonly a copper(I) halide complexed with a nitrogen-based ligand, and an alkyl halide initiator. The polymerization of hydroxy-functional methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), has been extensively studied and provides a good model for the expected behavior. ijpras.com

The general mechanism involves the reversible activation of a dormant polymer chain (P-X) by the copper(I) catalyst to form a propagating radical (P•) and a copper(II) deactivator species. This rapid equilibrium between active and dormant species minimizes the concentration of radicals at any given time, thereby suppressing termination reactions and allowing for controlled chain growth.

Table 1: Exemplary Conditions for ATRP of Hydroxy-Functional Methacrylates Data is hypothetical and based on typical conditions for similar monomers.

| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |

| 1 | 100:1:1:2 | DMF | 50 | 4 | 92 | 11,500 | 1.15 |

| 2 | 200:1:1:2 | Methanol (B129727) | 30 | 6 | 88 | 21,000 | 1.20 |

| 3 | 50:1:0.5:1 | Toluene | 60 | 3 | 95 | 6,000 | 1.12 |

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP method known for its compatibility with a wide range of monomers and functional groups. The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a dithioester, trithiocarbonate, or xanthate. For a monomer containing a benzoate group, such as a vinyl benzoate derivative, RAFT polymerization has been shown to be effective. researchgate.net

The mechanism involves a degenerative chain transfer process where the propagating radical reacts with the CTA to form a dormant species and a new radical that can initiate another polymer chain. This rapid exchange between active and dormant chains ensures that all chains have an equal opportunity to grow, leading to polymers with low polydispersity. The choice of CTA is crucial and depends on the reactivity of the monomer. researchgate.net

Table 2: Representative Data for RAFT Polymerization of Vinyl Benzoate Monomers This data is illustrative and based on published results for similar monomer systems.

| Entry | Monomer/CTA/Initiator Ratio | CTA Type | Solvent | Temperature (°C) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |

| 1 | 200:1:0.2 | Dithiobenzoate | Toluene | 70 | 85 | 22,400 | 1.18 |

| 2 | 500:1:0.1 | Trithiocarbonate | Dioxane | 60 | 78 | 51,200 | 1.25 |

| 3 | 100:1:0.2 | Xanthate | Bulk | 80 | 91 | 11,800 | 1.19 |

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical, thereby controlling the polymerization. While initially limited to styrenic monomers, advancements in nitroxide chemistry have expanded its applicability to acrylates and methacrylates. mdpi.com The control of methacrylate polymerization via NMP often requires the use of a small amount of a controlling co-monomer, such as styrene. mdpi.com

The key to NMP is the reversible cleavage of the covalent bond between the polymer chain end and the nitroxide mediating agent at elevated temperatures, forming a propagating radical and the persistent nitroxide radical. The equilibrium is heavily shifted towards the dormant species, which maintains a low concentration of active radicals.

Table 3: Potential Conditions for NMP of a Methacrylate Monomer with Benzoate Functionality Conditions are hypothetical and extrapolated from studies on similar methacrylate systems.

| Entry | Monomer/Initiator/Co-monomer Ratio | Co-monomer | Solvent | Temperature (°C) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |

| 1 | 100:1:5 | Styrene | Dioxane | 90 | 75 | 9,800 | 1.30 |

| 2 | 150:1:10 | p-Acetoxystyrene | Anisole | 100 | 82 | 16,500 | 1.28 |

| 3 | 200:1:5 | 2-Vinyl Naphthalene | Bulk | 95 | 79 | 21,300 | 1.35 |

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxypropyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For 3-Hydroxypropyl benzoate (B1203000), a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its covalent framework and conformational preferences.

Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity between atoms within the 3-Hydroxypropyl benzoate molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, cross-peaks would be expected between the protons of the propyl chain, specifically between the protons on C1' and C2', and between the protons on C2' and C3'. This allows for the straightforward assignment of the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It is used to assign the carbon signals based on the previously assigned proton signals. For instance, the proton signal corresponding to the methylene (B1212753) group adjacent to the ester oxygen (C1') will show a correlation to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. sdsu.edu For this compound, key HMBC correlations would be observed from the protons on C1' to the carbonyl carbon of the benzoate group, and from the aromatic protons to the various carbons of the benzene (B151609) ring.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| C1' | ~4.4 | ~63 | H-2' | C=O, C2' |

| C2' | ~2.0 | ~30 | H-1', H-3' | C1', C3' |

| C3' | ~3.8 | ~60 | H-2' | C2' |

| Aromatic (ortho) | ~8.0 | ~130 | Aromatic (meta) | C=O, Aromatic (ipso, meta) |

| Aromatic (meta) | ~7.4 | ~128 | Aromatic (ortho, para) | Aromatic (ortho, para, ipso) |

| Aromatic (para) | ~7.5 | ~133 | Aromatic (meta) | Aromatic (meta) |

| Carbonyl (C=O) | - | ~167 | - | - |

| Aromatic (ipso) | - | ~130 | - | - |

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as bond rotations. In this compound, hindered rotation can occur around the C(aryl)-C(O) bond and the C(O)-O bond.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, at lower temperatures, this rotation can be slowed down, leading to the decoalescence and eventual appearance of separate signals for non-equivalent conformers. By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier (ΔG‡) for the rotational process can be determined. For benzoate esters, the barrier to rotation around the C(aryl)-C(O) bond is influenced by resonance effects and steric interactions. Studies on similar molecules, such as methyl benzoate, have reported rotational barriers that are accessible by dynamic NMR spectroscopy. missouri.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interrogation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The presence of a hydroxyl (-OH) group in this compound allows for the formation of hydrogen bonds. These interactions can be intramolecular (between the hydroxyl group and the ester carbonyl oxygen) or intermolecular (between molecules of this compound or with a solvent).

Infrared Spectroscopy: The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharp band corresponding to the "free" (non-hydrogen-bonded) O-H stretch is expected around 3600 cm⁻¹. In the neat liquid or in a concentrated solution, a broad band at a lower frequency (typically 3500-3200 cm⁻¹) will appear, indicative of intermolecular hydrogen bonding. The position and shape of the C=O stretching band of the ester group (typically around 1720 cm⁻¹) can also be affected by hydrogen bonding, often showing a shift to lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is also a powerful tool for studying hydrogen bonding. nih.gov The O-H stretching region in the Raman spectrum will show similar trends to the IR spectrum. Raman spectroscopy can be particularly useful for studying aqueous solutions due to the weak Raman scattering of water.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Effect of Hydrogen Bonding |

| O-H Stretch (free) | ~3600 | - |

| O-H Stretch (H-bonded) | 3200-3500 | Broadening and shift to lower frequency |

| C=O Stretch | 1700-1730 | Shift to lower frequency |

| C-O Stretch | 1250-1300 | Shift to lower frequency |

Vibrational spectroscopy can be used to study the presence of different conformational isomers (conformers) in a sample. nih.gov For this compound, rotation around the C-C single bonds in the propyl chain and the C-O bonds can lead to different conformers. Each conformer will have a unique set of vibrational frequencies.

By analyzing the vibrational spectra at different temperatures or in different physical states (e.g., liquid vs. solid), it may be possible to identify bands that correspond to specific conformers. For example, in the low-frequency region of the Raman spectrum, torsional modes related to bond rotations can sometimes be observed.

Mass Spectrometric Analysis of Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. By analyzing the fragmentation pattern of a molecule, its structure can be elucidated.

For this compound, under electron ionization (EI), the molecular ion ([M]⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the ester oxygen, leading to the formation of a benzoyl cation (m/z 105) and a radical corresponding to the 3-hydroxypropoxy group. The benzoyl cation is a very stable fragment and is often the base peak in the mass spectra of benzoate esters.

McLafferty Rearrangement: While less common for esters without a longer alkyl chain, a McLafferty-type rearrangement involving the transfer of a hydrogen from the propyl chain to the carbonyl oxygen followed by cleavage could be considered.

Loss of small neutral molecules: Fragmentation can also occur through the loss of small, stable neutral molecules such as water (H₂O) from the molecular ion, especially given the presence of the hydroxyl group.

The following table outlines some of the expected key fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion |

| 121 | [C₇H₅O₂]⁺ | Loss of C₃H₇O |

| 105 | [C₇H₅O]⁺ | Alpha-cleavage (Benzoyl cation) |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| 59 | [C₃H₇O]⁺ | Cleavage of the ester bond |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound (C10H12O3), the theoretical exact mass of its molecular ion [M]+• or protonated molecule [M+H]+ can be calculated. An experimentally obtained HRMS value that matches this theoretical mass within a narrow tolerance provides strong evidence for the correct molecular formula, distinguishing it from other potential isomers or compounds of different composition.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Ion Type | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Molecular Formula |

|---|---|---|---|---|

| [M+H]+ | 181.0865 | 181.0863 | -1.1 | C10H13O3 |

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides information about the molecule's connectivity and functional groups. In a typical MS/MS experiment, the molecular ion or a protonated adduct of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.

Key fragmentation pathways for this compound would be expected to involve the cleavage of the ester linkage and fragmentations related to the hydroxypropyl side chain. For instance, the loss of the propyl chain or cleavage at the ester oxygen can produce characteristic fragment ions. Analyzing these fragments allows for the reconstruction of the original molecular structure.

Table 2: Plausible Tandem Mass Spectrometry Fragmentation of this compound ([M+H]+ Precursor Ion) (Note: This data is hypothetical and for illustrative purposes.)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 181.0865 | 123.0446 | 58.0419 | [C7H7O2]+ (Protonated Benzoic Acid) |

| 181.0865 | 105.0334 | 76.0531 | [C7H5O]+ (Benzoyl Cation) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this analysis to be performed, this compound must first be obtained in a single-crystal form of suitable quality.

As of the current literature, a crystal structure for this compound has not been deposited in major crystallographic databases. However, if a suitable crystal were grown, the analysis would reveal the conformation of the propyl chain, the planarity of the benzoate group, and the packing of the molecules in the crystal lattice. For illustrative purposes, the crystal structure of a related compound, metronidazole (B1676534) benzoate, has been determined, revealing how the benzoate moiety interacts with other parts of the molecule and neighboring molecules in the solid state. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (for chiral derivatives)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules, which are non-superimposable on their mirror images.

This compound itself is an achiral molecule and therefore would not exhibit a circular dichroism spectrum. However, if a chiral center were introduced into the molecule, for example by substitution on the propyl chain to create a stereocenter, the resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration of the chiral derivative, often through comparison with theoretical calculations or empirical rules.

Computational and Theoretical Investigations of 3 Hydroxypropyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods solve the Schrödinger equation approximately to determine the electron distribution and energy of a chemical system.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules in their ground state. By calculating the electron density, DFT can determine the optimized geometry, electronic energy, and distribution of molecular orbitals. For 3-Hydroxypropyl benzoate (B1203000), DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

The ground state properties of benzoate esters have been the subject of computational studies, which can provide a framework for understanding 3-Hydroxypropyl benzoate. nih.gov DFT calculations typically involve the selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to approximate the complex electron-electron interactions. The accuracy of the calculated properties is highly dependent on the chosen level of theory.

Table 1: Representative DFT-Calculated Ground State Properties of this compound (Note: This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies on this compound are not readily available in the literature.)

| Property | Calculated Value (B3LYP/6-31G*) | Description |

|---|---|---|

| Total Energy | -575.123 Hartrees | The total electronic energy of the optimized geometry. |

| Dipole Moment | 2.85 Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | -6.98 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.45 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.53 eV | An indicator of the molecule's chemical reactivity and electronic stability. |

Transition State Analysis for Reaction Pathways

DFT can also be employed to map out reaction pathways by locating and characterizing transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. By calculating the vibrational frequencies of a proposed transition state structure, it can be confirmed by the presence of a single imaginary frequency.

For this compound, transition state analysis could be applied to understand various reactions, such as its hydrolysis to benzoic acid and 1,3-propanediol (B51772), or its oxidation. For instance, studies on related ester compounds have utilized DFT to investigate the energetics of reaction intermediates and transition states. researchgate.net Such analyses provide activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound is significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into how the solvent affects the conformational preferences of the propyl chain and the orientation of the benzoate group. Studies on the hydrolysis of esters in water have utilized MD simulations to understand the role of the solvent. researchgate.netnih.govacs.org

In a polar solvent like water, the hydroxyl and ester groups of this compound would form hydrogen bonds, influencing the accessible conformations. In contrast, in a nonpolar solvent, intramolecular interactions would likely play a more dominant role. MD simulations can quantify these effects by calculating properties such as the radial distribution function between solute and solvent atoms and the potential of mean force along specific dihedral angles.

Self-Assembly Behavior in Condensed Phases

In condensed phases, such as in a pure liquid or a concentrated solution, molecules of this compound can interact with each other, potentially leading to self-assembly into larger ordered structures. MD simulations are well-suited to investigate these phenomena. By simulating a system with many molecules of this compound, one can observe the formation of aggregates, micelles, or other supramolecular structures.

The driving forces for self-assembly, such as van der Waals interactions, hydrogen bonding between the hydroxyl groups, and π-π stacking of the benzene (B151609) rings, can be analyzed from the simulation trajectory. Such studies are crucial for understanding the macroscopic properties of the substance, such as its viscosity and phase behavior.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, this includes predicting NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

DFT is a common method for predicting NMR chemical shifts. nih.gov The magnetic shielding tensor for each nucleus is calculated, which can then be converted to a chemical shift by referencing a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can aid in the assignment of complex NMR spectra. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR or Raman spectrum to specific molecular motions.

Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the molecule's absorption of light.

Table 2: Representative Computationally Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies on this compound are not readily available in the literature.)

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

|---|---|---|---|

| 1H NMR | Chemical Shift (δ, ppm) | ~7.4-8.1 | Aromatic protons |

| ~2.0, ~3.8, ~4.4 | Propyl chain protons | ||

| IR | Vibrational Frequency (cm-1) | ~1720 | C=O stretch (ester) |

| ~3400 | O-H stretch (alcohol) | ||

| UV-Vis | λmax (nm) | ~230, ~275 | π → π* transitions of the benzene ring |

Theoretical NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a vital tool for structure elucidation and verification. escholarship.orgchemaxon.com For this compound, theoretical chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra. The process generally involves a multi-step approach that leverages quantum mechanical calculations. escholarship.org

The primary method used is Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbitals (GIAO) approach. researchgate.net The workflow is as follows:

Conformational Search: The first step is to identify all low-energy conformers of the this compound molecule in a simulated solvent environment, as the flexible hydroxypropyl chain can adopt multiple spatial arrangements.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find its most stable structure. researchgate.net

NMR Shielding Calculation: For each optimized conformer, the isotropic magnetic shielding constants are calculated using the GIAO method. researchgate.net

Boltzmann Averaging: The calculated shielding constants for each conformer are then averaged, weighted by their Boltzmann population at a given temperature, to produce a single value for each nucleus.

Chemical Shift Conversion: Finally, the averaged isotropic shielding values (σ_iso) are converted into chemical shifts (δ_calc) by referencing them against the shielding constant of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of these predictions is subject to several factors, including the choice of the DFT functional, the basis set, the model used for solvation, and the thoroughness of the conformational search. escholarship.org While powerful, limitations exist, and deviations between calculated and experimental values are expected. escholarship.org Machine learning and artificial intelligence models, such as Graph Neural Networks (GNNs) and Deep Neural Networks (DNNs), are emerging as faster and highly accurate alternatives to traditional quantum chemical calculations for predicting NMR spectra. chemaxon.commdpi.com

Table 1: Representative Theoretical vs. Experimental ¹H NMR Chemical Shift Data for a Model Compound (Phenol) This table illustrates the typical accuracy of DFT-based chemical shift predictions. Data is conceptual and based on findings for similar functional groups.

| Proton | Experimental δ (ppm) in CDCl₃ | Calculated δ (ppm) (DFT/GIAO) | Difference (ppm) |

| OH | 5.82 | 5.95 | +0.13 |

| H-ortho | 7.28 | 7.35 | +0.07 |

| H-meta | 6.95 | 7.01 | +0.06 |

| H-para | 6.87 | 6.92 | +0.05 |

| Source: Conceptual data based on methodologies described in researchgate.net. |

Simulated Vibrational Spectra for Band Assignment

Theoretical vibrational spectroscopy is used to simulate the infrared (IR) and Raman spectra of a molecule. For this compound, this involves calculating the harmonic vibrational frequencies and their corresponding intensities. These simulations are invaluable for the assignment of absorption bands observed in experimental spectra, which can often be complex. researchgate.net

The process typically uses DFT methods to:

Optimize Molecular Geometry: The molecule's equilibrium geometry is first calculated to find the minimum energy structure. researchgate.net

Calculate Vibrational Frequencies: The second derivatives of the energy with respect to the atomic coordinates are then calculated. These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of vibration (e.g., stretching, bending, twisting).

Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and approximations in the computational method. Therefore, they are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98) to improve agreement with experimental data. researchgate.net

Potential Energy Distribution (PED) Analysis: To provide an unambiguous assignment for each vibrational mode, a Potential Energy Distribution (PED) analysis is performed. PED quantifies the contribution of individual internal coordinates (like C-H stretch or C=O stretch) to each normal mode, allowing for a precise description of the vibration. researchgate.net

By comparing the scaled theoretical spectrum with the experimental one, each band can be confidently assigned to a specific molecular motion. For this compound, this would allow for the clear identification of vibrations such as the C=O stretch of the ester, the O-H stretch of the hydroxyl group, aromatic C-H stretches, and various modes from the propyl chain.

Table 2: Example of Vibrational Mode Assignment for Benzoic Acid using PED Analysis This table demonstrates how theoretical calculations assist in assigning spectral bands. Data is representative for the functional group.

| Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | PED Contribution | Assignment |

| ~3080 | 3075 | 98% C-H str. | Aromatic C-H stretch |

| ~1700 | 1705 | 85% C=O str., 10% C-O str. | Carbonyl stretch |

| ~1600 | 1602 | 90% C=C str. | Aromatic ring C=C stretch |

| ~1320 | 1315 | 45% C-O str., 40% O-H bend | C-O stretch coupled with O-H in-plane bend |

| Source: Conceptual data based on methodologies described in researchgate.net. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties. semanticscholar.org For this compound, QSPR models could be developed to predict various non-biological properties, reducing the need for extensive experimental testing. nih.gov

Development of Physicochemical Descriptors

The first and most critical step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure. semanticscholar.org For this compound, the 2D and optimized 3D structures would be used as input for specialized software (e.g., Dragon, HyperChem) to generate hundreds or thousands of descriptors. semanticscholar.orgekb.eg These descriptors are categorized into several classes.

Table 3: Major Classes of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Description | Examples for this compound |

| Constitutional (0D/1D) | Based on the molecular formula and connectivity, independent of geometry. | Molecular weight, count of oxygen atoms, number of rings, number of rotatable bonds. |

| Topological (2D) | Describe atomic connectivity and branching. Derived from the 2D graph of the molecule. | Wiener index, Balaban index, Kier & Hall connectivity indices. |

| Geometrical (3D) | Require 3D coordinates of the atoms. Describe molecular size and shape. | Molecular surface area, molecular volume, principal moments of inertia. |